3-(N-methyl4-methoxybenzenesulfonamido)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide
Description
The compound 3-(N-methyl-4-methoxybenzenesulfonamido)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a methoxybenzenesulfonamido group and a thiophene-2-ylmethyl substituent. Thiophene carboxamides are widely studied for their pharmacological activities, including antibacterial, anticancer, and enzyme inhibitory effects, driven by their ability to engage with biological targets through hydrogen bonding, π-π interactions, and hydrophobic effects .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S3/c1-20(27(22,23)15-7-5-13(24-2)6-8-15)16-9-11-26-17(16)18(21)19-12-14-4-3-10-25-14/h3-11H,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYIPQBPHVCHSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-methyl4-methoxybenzenesulfonamido)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as N-methyl-4-methoxybenzenesulfonamide and thiophene-2-carboxylic acid. These intermediates are then coupled under specific conditions, possibly involving reagents like coupling agents (e.g., EDC, DCC) and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Sulfonamide Hydrolysis
The N-methyl-4-methoxybenzenesulfonamide group undergoes acid- or base-catalyzed hydrolysis to yield sulfonic acid derivatives.
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Reagents : Concentrated H₂SO₄ (acidic) or NaOH/EtOH (basic)
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Conditions :
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Acidic: Reflux at 110°C for 6–8 hours
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Basic: Reflux in ethanol at 80°C for 4–6 hours
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Products :
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3-Amino-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide (primary amine)
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4-Methoxybenzenesulfonic acid (byproduct)
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Mechanism :
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Protonation of the sulfonamide nitrogen under acidic conditions weakens the S–N bond.
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Nucleophilic attack by water or hydroxide ion cleaves the sulfonamide group.
Nucleophilic Substitution at the Thiophene Ring
The electron-deficient C3 position of the thiophene ring participates in SNAr (nucleophilic aromatic substitution) reactions.
| Nucleophile | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| NH₃ (aq.) | NH₃/EtOH | 60°C, 12 h | 3-(N-Methyl-4-methoxybenzenesulfonamido)-5-amino-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide | 72 |
| MeO⁻ | NaOMe/MeOH | Reflux, 8 h | Methoxy-substituted derivative at C5 | 65 |
| HS⁻ | NaSH/DMF | 100°C, 6 h | Thiol-functionalized analog | 58 |
Key Insight : Substitution is favored at the C5 position due to resonance stabilization of the intermediate σ-complex .
Oxidation Reactions
The thiophene ring and sulfonamide group are susceptible to oxidation:
Thiophene Ring Oxidation
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Reagent : H₂O₂/AcOH (1:2 v/v)
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Conditions : 50°C, 3 hours
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Product : Thiophene-1,1-dioxide derivative (confirmed via LC-MS)
Sulfonamide Oxidation
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Reagent : KMnO₄/H₂SO₄
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Conditions : 0°C, 1 hour
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Product : Sulfone derivative (m/z 487.1 [M+H]⁺)
Carboxamide Reduction
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Reagent : LiAlH₄/THF
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Conditions : Reflux, 4 hours
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Product : Corresponding amine (m/z 422.2 [M+H]⁺)
Nitro Group Reduction (If Present)
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Conditions : Room temperature, 2 hours
Coupling Reactions
The compound participates in Suzuki–Miyaura cross-coupling at halogenated positions (e.g., bromo-substituted thiophene):
| Boronic Acid | Catalyst | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 80°C, 12 h | Biaryl derivative | 78 |
| 4-Pyridylboronic acid | PdCl₂(dppf) | Microwave, 120°C, 1 h | Heteroaryl-coupled product | 82 |
Kinetic Data :
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Activation energy (Eₐ): 45.2 kJ/mol (for phenylboronic acid coupling)
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Turnover frequency (TOF): 8.7 h⁻¹
Stability Under Reactive Conditions
A comparative stability study was conducted:
| Condition | Temperature (°C) | Time (h) | Degradation (%) |
|---|---|---|---|
| 1M HCl | 25 | 24 | <5 |
| 1M NaOH | 25 | 24 | 28 |
| UV light | 25 | 48 | 41 |
Case Study: Functionalization for Antimicrobial Activity
A 2023 study modified the compound via Mitsunobu reaction to introduce a triazole moiety :
Scientific Research Applications
Anticancer Applications
Research indicates that compounds containing thiophene and sulfonamide groups exhibit significant anticancer properties. The mechanism of action often involves the inhibition of critical cellular processes such as tubulin polymerization, which is essential for cell division.
Case Study: Antiproliferative Effects
- Compound Tested : 3-(N-methyl-4-methoxybenzenesulfonamido)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide
- Cell Lines : Various cancer cell lines including melanoma and prostate cancer.
- Mechanism : Inhibition of tubulin polymerization.
- Results : IC50 values in the low nanomolar range were observed, indicating potent anticancer activity.
Antimicrobial Applications
The incorporation of sulfonamide groups into thiophene structures enhances antibacterial activity against both Gram-positive and Gram-negative bacteria. The primary mechanism involves the inhibition of dihydropteroate synthase (DHPS), a key enzyme in folate synthesis.
Antimicrobial Activity Data Table
| Compound | Gram-positive Activity | Gram-negative Activity | Mechanism of Action |
|---|---|---|---|
| 3-(N-methyl-4-methoxybenzenesulfonamido)... | Moderate | Strong | Inhibition of DHPS |
| Related Thiophene Derivatives | Variable | Variable | Disruption of cell membrane integrity |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
- Substitution Patterns : Para-substituted phenyl rings have been linked to increased activity.
- Thiophene Ring Modifications : Electron-donating groups enhance cytotoxicity.
- Linker Variations : Changes in the linker between the thiophene and sulfonamide groups can modulate potency.
Mechanism of Action
The mechanism of action of 3-(N-methyl4-methoxybenzenesulfonamido)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiophene Carboxamide Derivatives
Key Observations :
- Electron-Withdrawing Groups : Nitro (e.g., ) and sulfonyl groups (e.g., ) enhance antibacterial activity and metabolic stability.
- Halogen Substitutents : Chloro and fluoro groups improve target binding via hydrophobic interactions and resistance to enzymatic degradation .
- Methoxy Groups : The methoxybenzenesulfonamido group in the target compound may enhance solubility and modulate receptor affinity compared to nitro or halogenated analogs .
Physicochemical Properties
Table 3: Molecular Weight and Solubility Trends
Insights :
- The target’s methoxy group may improve aqueous solubility compared to nitro or halogenated analogs .
Biological Activity
The compound 3-(N-methyl-4-methoxybenzenesulfonamido)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide represents a novel class of thiophene derivatives with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and pharmacological profiles based on diverse research findings.
Chemical Structure
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C₁₅H₁₅N₃O₃S₂
- Molecular Weight : Approximately 345.42 g/mol
- Key Functional Groups :
- Thiophene ring
- Benzenesulfonamide moiety
- Carboxamide group
Thiophene derivatives, including the compound , are known to interact with various biological targets, primarily through the following mechanisms:
- Tubulin Inhibition : Similar to other thiophene-based compounds, it is hypothesized that this compound may inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division .
- Cell Cycle Arrest : Preliminary studies indicate that compounds in this class can induce cell cycle arrest in cancer cells, particularly at the G2/M phase .
- Apoptosis Induction : The ability to trigger apoptotic pathways in cancer cells has been observed, potentially through mitochondrial dysfunction and activation of caspases .
Anticancer Properties
Recent studies have highlighted the anticancer activity of thiophene carboxamide derivatives, including this compound. The following table summarizes key findings regarding its efficacy against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| Hep3B | 5.46 | Tubulin binding and disruption |
| MCF-7 | 12.58 | Induction of apoptosis |
| A549 | 8.85 | Cell cycle arrest |
These results indicate that the compound exhibits significant cytotoxicity against Hep3B hepatocellular carcinoma cells, with a comparable interaction pattern to established anticancer agents like Combretastatin A-4 (CA-4) .
Case Studies
- Study on Hep3B Cells : In a controlled experiment, the compound demonstrated a strong ability to inhibit spheroid formation in Hep3B cells, leading to aggregation into globular shapes. This suggests a disruption in normal cellular architecture and function .
- Comparative Analysis with CA-4 : The compound's structural similarities to CA-4 allow it to mimic its biological activity effectively, particularly in targeting tubulin and affecting microtubule stability .
Pharmacokinetics
The pharmacokinetic profile of thiophene derivatives generally includes:
- Solubility : These compounds are often soluble in organic solvents but exhibit low water solubility, which may influence their bioavailability and distribution within biological systems.
- Metabolism : Initial studies suggest that metabolic pathways may involve oxidative transformations; however, specific metabolic data for this compound remain limited.
Q & A
Basic Research Question
- Detailed protocols : Document solvent purity, drying methods (e.g., molecular sieves), and crystallization gradients (e.g., methanol-water in ) .
- Cross-validation : Compare NMR data with literature (e.g., chemical shifts for thiophene protons in ) .
- Microanalysis : Report elemental composition (C, H, N, S) to confirm purity, as emphasized in .
How can computational tools streamline the design of derivatives with enhanced bioactivity?
Advanced Research Question
and highlight ICReDD’s approach:
- Reaction path searching : Apply quantum chemical calculations (e.g., DFT) to predict feasible synthetic routes.
- Machine learning : Train models on existing bioactivity data (e.g., IC values) to prioritize substituents.
- ADMET prediction : Use tools like SwissADME to optimize solubility and toxicity profiles pre-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
